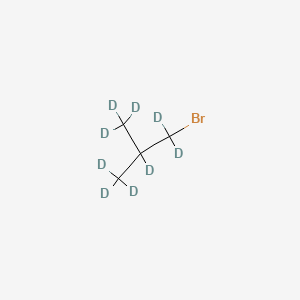

1-Bromo-2-methylpropane-d9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-2-methylpropane-d9 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a halogenated alkane, specifically a brominated derivative of 2-methylpropane. The presence of deuterium atoms makes it particularly useful in various scientific research applications, especially in the field of nuclear magnetic resonance (NMR) spectroscopy.

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylpropane-d9 can be synthesized through the halogenation of 2-methylpropane-d9. The process typically involves the reaction of 2-methylpropane-d9 with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective bromination of 2-methylpropane-d9, and the product is purified through distillation or other separation techniques.

化学反応の分析

Types of Reactions: 1-Bromo-2-methylpropane-d9 undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions (S_N1 and S_N2): In these reactions, the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Elimination Reactions (E1 and E2): These reactions result in the formation of alkenes. For example, the reaction with a strong base like potassium tert-butoxide can lead to the formation of 2-methylpropene.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium hydroxide, and various alkoxides. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are commonly used. The reactions are usually conducted at elevated temperatures to favor elimination over substitution.

Major Products:

Nucleophilic Substitution: The major products are the corresponding substituted alkanes, such as alcohols, ethers, or amines.

Elimination Reactions: The primary product is 2-methylpropene.

科学的研究の応用

Organic Synthesis

Synthetic Reagent

1-Bromo-2-methylpropane-d9 serves as a synthetic reagent in the preparation of various compounds, including ionic liquids. For example, it is used to synthesize 1-ethyl-1,3-isobutylimidazolium bromide through its reaction with 1-ethylimidazole . This application highlights its utility in creating functional materials for electrochemical applications.

Alkylation Reactions

The compound is involved in nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles. This property makes it valuable for constructing complex organic molecules . The tertiary structure of this compound enhances its reactivity compared to primary and secondary alkyl halides, facilitating stable carbocation formation during reactions.

Analytical Chemistry

Isotope Labeling

Due to the presence of deuterium, this compound is employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The distinct mass shift associated with deuterium allows for precise quantification and identification of compounds in complex mixtures.

Table: Applications in Analytical Techniques

| Technique | Role of this compound |

|---|---|

| Mass Spectrometry | Internal standard for quantification |

| NMR Spectroscopy | Provides distinct chemical shifts for structural elucidation |

Biological Studies

Mechanistic Studies

The compound is utilized in mechanistic studies of nucleophilic substitutions and eliminations. For instance, research involving the hydrolysis of 2-bromo-2-methylpropane has been conducted to understand reaction kinetics and mechanisms under various conditions . These studies are crucial for developing a deeper understanding of organic reaction pathways.

Case Study: Hydrolysis Reaction

A study investigated the hydrolysis of 2-bromo-2-methylpropane using sodium hydroxide to confirm the reaction mechanism through kinetic analysis. The results indicated a first-order reaction with respect to the substrate concentration, providing insights into the factors influencing reaction rates .

Table: Safety Information

| Hazard Category | Description |

|---|---|

| Flammable | Highly flammable liquid and vapor |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Respiratory Irritation | May cause respiratory irritation |

作用機序

The mechanism of action of 1-Bromo-2-methylpropane-d9 in chemical reactions involves the formation of a carbocation intermediate in S_N1 reactions or a concerted mechanism in S_N2 reactions. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the expulsion of the bromide ion.

類似化合物との比較

1-Bromo-2-methylpropane: The non-deuterated version of the compound, which behaves similarly in chemical reactions but lacks the benefits of deuterium labeling.

2-Bromo-2-methylpropane: Another brominated isomer with different reactivity due to the position of the bromine atom.

2-Chloro-2-methylpropane: A chlorinated analogue that undergoes similar reactions but with different reaction rates and conditions.

Uniqueness: 1-Bromo-2-methylpropane-d9 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and isotope labeling studies. This makes it particularly valuable in research applications where precise measurements and tracking of molecular transformations are required.

生物活性

1-Bromo-2-methylpropane-d9, also known as deuterated isobutyl bromide, is a halogenated hydrocarbon that has gained attention in various fields, including organic synthesis and pharmacology. This article explores its biological activity, synthesis, and applications based on diverse sources and research findings.

- Molecular Formula : C4H9BrD9

- Molecular Weight : 146.07 g/mol

- CAS Number : 42310-83-8

- Boiling Point : Approximately 90-92 °C

- Density : 1.255 g/mL at 25 °C

- Solubility : Slightly soluble in water; miscible with alcohols and ethers.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of deuterated alcohols with hydrogen bromide under acidic conditions. A common synthetic route includes:

- Starting Material : Deuterated 2-methyl-2-propanol.

- Reagents : Hydrogen bromide and sulfuric acid.

- Conditions : Reaction at low temperatures (0 °C) for a short duration (approximately 0.25 hours) yields a product with about 70% yield .

Biological Activity

The biological activity of this compound primarily revolves around its role as a synthetic intermediate in drug development and its potential effects on metabolic pathways due to deuterium substitution.

Pharmacokinetics

Recent studies have highlighted the impact of deuteration on the pharmacokinetic properties of drugs. Deuterium substitution can lead to:

- Altered Metabolism : Deuterated compounds often exhibit slower metabolic rates compared to their non-deuterated counterparts, which can enhance the drug's half-life and overall efficacy .

- Reduced Toxicity : Some studies suggest that deuterated drugs may exhibit lower toxicity profiles due to altered metabolic pathways .

Case Studies

- Drug Development : Research has shown that deuterated analogs of existing pharmaceuticals can improve their therapeutic profiles. For instance, compounds similar to this compound have been studied for their potential in enhancing the stability and reducing the side effects of drugs used in treating chronic diseases .

- Metabolic Tracing : The use of deuterated compounds like this compound in metabolic studies allows for precise tracking of metabolic pathways in vivo. This capability is crucial for understanding drug interactions and biochemical processes within living organisms .

Safety and Handling

This compound is classified as a hazardous material due to its flammability and potential health risks upon exposure:

- Signal Word : Danger

- Hazard Statements :

- Causes skin irritation.

- Causes serious eye irritation.

- May cause respiratory irritation.

Proper safety measures should be taken when handling this compound, including using personal protective equipment (PPE) and working in well-ventilated areas .

特性

IUPAC Name |

1-bromo-1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVFKOKELQSXIQ-CBZKUFJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。